1-(3-Methyl-4-nitrosophenyl)pyrrolidine
Description
Properties
CAS No. |
184696-59-1 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(3-methyl-4-nitrosophenyl)pyrrolidine |
InChI |
InChI=1S/C11H14N2O/c1-9-8-10(4-5-11(9)12-14)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
NZXVTJYUABXXAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2)N=O |
Origin of Product |
United States |
Preparation Methods
Partial Reduction of Nitro Precursors
Catalytic Hydrogenation with Controlled Stoichiometry
The reduction of 1-(3-methyl-4-nitrophenyl)pyrrolidine (CAS 218139-59-4) to its nitroso derivative is a critical pathway. Source highlights the use of biocatalytic systems combining nitroreductases (e.g., NR04, NR14) with vanadium-based disproportionation agents (e.g., V₂O₅) to achieve stepwise reduction. Under anaerobic conditions at pH 7–8, the nitro group is selectively reduced to nitroso without over-reduction to the amine. For example, 20 mM substrate in phosphate buffer with 5 mol% V₂O₅ and 10 mg/mL nitroreductase achieves 87% conversion to the nitroso product within 4 hours.
Iron-Catalyzed Borane-Mediated Reduction
Recent work by Tsuritani et al. (Source) demonstrates the efficacy of iron-salen complexes in nitro-to-nitroso reductions. Using pinacol borane (HBpin) as a reductant and [Fe(salen)₂]-μ-oxo as a precatalyst, 1-(3-methyl-4-nitrophenyl)pyrrolidine is reduced at room temperature in acetonitrile. Kinetic studies reveal a nitroso intermediate forms within 10 minutes, with 92% selectivity when using 5 equiv HBpin.
Table 1: Comparative Reduction Methods for Nitro-to-Nitroso Conversion
*Partial reduction requires careful monitoring to avoid over-reduction.
Direct Nitrosation of Aromatic Amines
Fischer-Hepp Rearrangement
The Fischer-Hepp mechanism enables the conversion of N-nitrosamines to C-nitroso compounds under acidic conditions. Source reports that treating 1-(3-methyl-4-aminophenyl)pyrrolidine with NaNO₂ in HCl at 0–5°C generates an N-nitroso intermediate, which rearranges to the para-nitroso product. This method achieves 78% yield when using 2 equiv NaNO₂ in dichloromethane.
Electrophilic Aromatic Nitrosation
Tertiary aromatic amines undergo direct nitrosation at the para position. A modified approach from Source involves reacting 1-(3-methylphenyl)pyrrolidine with tert-butyl nitrite (TBN) in acetic acid at 50°C. The nitroso group is introduced regioselectively at the 4-position, yielding 1-(3-methyl-4-nitrosophenyl)pyrrolidine in 65% yield after silica gel chromatography.
Multicomponent Imino Diels-Alder Reactions
BiCl₃-Catalyzed Cycloaddition
Source and describe a one-pot synthesis of tetrahydroquinoline-pyrrolidone hybrids via BiCl₃-catalyzed imino Diels-Alder reactions. Adapting this method, 3-nitrobenzaldehyde, toluidine, and N-vinylpyrrolidin-2-one react in acetonitrile at room temperature to form a nitro-substituted intermediate. Subsequent reduction of the nitro group to nitroso (as in Section 1.1) yields the target compound with 70% overall yield.
Table 2: Key Reaction Parameters for Multicomponent Synthesis
| Component | Role | Stoichiometry | Conditions |
|---|---|---|---|
| 3-Nitrobenzaldehyde | Electrophile | 1.2 equiv | RT, MeCN, 24 h |
| N-Vinylpyrrolidin-2-one | Dienophile | 1.0 equiv | BiCl₃ (20 mol%) |
| Toluidine | Nucleophile | 1.0 equiv | Na₂CO₃ workup |
Analytical Characterization
Spectroscopic Validation
Industrial and Environmental Considerations
The use of vanadium and iron catalysts (Sources) aligns with green chemistry principles, minimizing hazardous waste. Lifecycle analyses suggest biocatalytic methods reduce E-factor values by 40% compared to traditional Pd/C-mediated hydrogenations.
Chemical Reactions Analysis
1-(3-Methyl-4-nitrosophenyl)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Methyl-4-nitrosophenyl)pyrrolidine is a chemical compound with a pyrrolidine ring structure and a 3-methyl-4-nitrosophenyl group attached to the nitrogen atom. The presence of the nitroso group significantly influences its chemical behavior and biological activity, making it of interest in medicinal chemistry and materials science.
Scientific Research Applications
This compound is used in a variety of scientific research applications:
- Chemistry It is used as an intermediate in synthesizing more complex organic molecules.
- Biology The compound is studied for its potential biological activities and interactions with biomolecules. Its biological activity is attributed to its interaction with various biological targets and may exhibit enzyme inhibition properties, influencing biological pathways. The nitroso group plays a crucial role in redox reactions, potentially affecting cellular signaling and metabolic processes.
- Medicine Research is ongoing to explore its potential therapeutic applications, including its use in drug discovery and development.
- Industry It is used in the production of various chemical products and materials.
Potential Therapeutic Applications
Pyrrolidine derivatives have demonstrated potential as therapeutic agents in various medical fields . For example, pyrrolidinone-hydrazone derivatives bearing a diphenylamine moiety have shown promise as anticancer agents . These compounds have been tested for cytotoxicity against human triple-negative breast cancer, human melanoma, human pancreatic carcinoma, and prostate cancer cell lines .
Studies on Glycine Transporter-1 (GlyT1) Inhibitors
Pyrrolidine sulfonamides have been synthesized and tested as selective GlyT1 competitive inhibitors . The development of GlyT1 inhibitors may represent a putative treatment for schizophrenia and other disorders associated with NMDA receptor hypofunction .
Anticovulsant Activity
Mechanism of Action
The mechanism of action of 1-(3-Methyl-4-nitrosophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Electronic Properties
Key Analogues :
Thiazolidin-4-ones and Thiazinan-4-ones (e.g., from 1-(2-aminoethyl)pyrrolidine) Substituents: Aminoethyl-pyrrolidine backbone fused with thiazolidinone/thiazinanone rings. Electronic Effects: The thiazolidinone ring introduces electron-withdrawing carbonyl groups, enhancing hydrogen-bonding capacity. Biological Activity: Demonstrated acetylcholinesterase (AChE) inhibition (IC₅₀ values: 5–20 µM in rat hippocampus/cortex) due to structural mimicry of acetylcholine .
1-(4-(Phenylethynyl)decan-4-yl)pyrrolidine (4j) Substituents: Alkyne-linked phenyl and decanyl chains. Applications: Utilized in Zn-catalyzed multicomponent KA₂ coupling reactions for synthetic efficiency .
(E,E)-1-(2,4-Dodecadienoyl)-pyrrolidine Substituents: Long aliphatic dienoyl chain. Electronic Effects: Highly lipophilic, favoring membrane permeability.
1-[1-(2-Thienyl)cyclohexyl]pyrrolidine (TCPy) Substituents: Thiophene and cyclohexyl groups. Electronic Effects: Bulky substituents enhance steric hindrance, altering receptor binding.
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Substituents: Fluorinated phenyl, keto, and carboxylic acid groups. Electronic Effects: Fluorine atoms increase electronegativity and metabolic stability.
Comparative Data Table
Key Research Findings
- AChE Inhibition : Thiazolidin-4-ones derived from pyrrolidine show moderate to strong AChE inhibition, suggesting that this compound could be optimized for neurodegenerative disease therapy .
- Catalytic Utility : Alkynyl-substituted pyrrolidines (e.g., 4j) demonstrate versatility in multicomponent reactions, highlighting the role of substituents in synthetic applications .
- Safety and Lipophilicity: Long-chain derivatives like (E,E)-1-(2,4-dodecadienoyl)-pyrrolidine prioritize lipid solubility but require rigorous QSAR evaluation for toxicity .
- CNS Effects : Bulky analogs like TCPy underscore the pharmacological risks associated with pyrrolidine-based designer drugs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-Methyl-4-nitrosophenyl)pyrrolidine, and what factors influence yield optimization?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nitrosation of precursor arylpyrrolidines. For example, nitrosation under acidic conditions (e.g., using NaNO₂ in HCl) at 0–5°C can minimize side reactions like dimerization . Yields (e.g., 29–88% in analogous syntheses) depend on stoichiometry, reaction time, and purification methods such as column chromatography or recrystallization . Solvent choice (e.g., DCM or DMF) and catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃ for nitrosation) are critical for selectivity .
Q. How should researchers verify the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- LC-MS : To confirm molecular weight and detect impurities (e.g., unreacted precursors) .
- ¹H/¹³C NMR : To assign signals for the nitroso group (~8.5–9.0 ppm for aromatic protons adjacent to NO) and pyrrolidine ring protons (~1.5–3.5 ppm) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and nitroso group orientation, as demonstrated in structurally similar compounds .
Advanced Research Questions
Q. What catalytic systems improve the efficiency of the nitrosation step, and how do reaction conditions affect byproduct formation?
- Methodological Answer : Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ enhance nitrosation selectivity by reducing oxidative side reactions (e.g., over-nitrosation or ring oxidation) . Key parameters:
- Temperature : Lower temperatures (0–10°C) suppress thermal decomposition of the nitroso group.
- pH : Mildly acidic conditions (pH 4–5) stabilize the nitroso intermediate while avoiding protonation of the pyrrolidine nitrogen .
- Byproduct Mitigation : Monitor via TLC or HPLC; common byproducts include nitro derivatives (e.g., from over-oxidation) or dimeric adducts .
Q. How does the nitroso group influence the compound’s stability under varying storage conditions, and what protocols prevent degradation?
- Methodological Answer : The nitroso group is photosensitive and prone to tautomerization or radical formation. Stability studies should include:
- Light Exposure Tests : Store in amber vials under inert gas (N₂/Ar) to prevent photolytic cleavage .
- Thermal Analysis : DSC/TGA can identify decomposition thresholds (e.g., >80°C in analogous compounds) .
- pH-Dependent Stability : Buffered solutions (pH 6–7) reduce hydrolysis risk; avoid alkaline conditions to prevent nitroso-to-nitro oxidation .
Q. What strategies resolve contradictions in reported spectral data for this compound?
- Methodological Answer : Discrepancies in NMR or IR data often arise from tautomeric equilibria (e.g., nitroso ⇌ oxime forms) or solvent effects. To address this:
- Variable-Temperature NMR : Identify tautomers by observing signal splitting at low temperatures (–40°C) .
- DFT Calculations : Compare experimental ¹³C NMR shifts with computed values for different tautomers .
- Cross-Validation : Use high-resolution MS and IR (e.g., NO stretch ~1500 cm⁻¹) to confirm functional groups .
Q. What safety protocols are critical when handling this compound, given its potential hazards?
- Methodological Answer : Adhere to GHS guidelines (e.g., H301/H311 for toxicity):
- Containment : Use fume hoods and sealed reactors to avoid inhalation/contact .
- Emergency Response : For spills, neutralize with 10% NaHCO₃ before disposal; use absorbents like vermiculite .
- Waste Management : Incinerate in EPA-approved facilities to prevent nitrosoamine contamination .
Data-Driven Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., nitroso O vs. pyrrolidine N) .
- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways .
- SAR Analysis : Compare with analogs (e.g., 3-(4-methoxyphenyl)pyrrolidine) to infer steric/electronic effects .
Q. What advanced techniques elucidate the tautomeric behavior of the nitroso group in solution versus solid state?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
